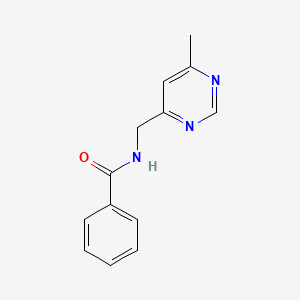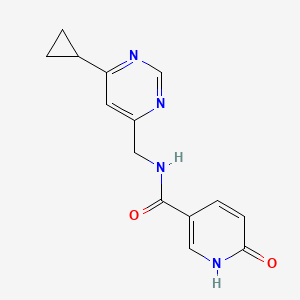
N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-hydroxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmaceutical Research and Drug Development
The pyridopyrimidine moiety present in this compound is of significant interest in pharmaceutical research due to its therapeutic potential. Compounds with this structure have been studied for their role in the development of new therapies. For instance, derivatives of pyridopyrimidine have been used in drugs like palbociclib for breast cancer and dilmapimod for rheumatoid arthritis .
Biological Activity Profiling
This compound’s structure is conducive to biological activity profiling where it can be used to study various biological targets. The pyridopyrimidine derivatives are known to exhibit a range of biological activities, which makes them valuable for screening in drug discovery processes .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. The pyridopyrimidine core is a versatile scaffold that can be modified to produce a variety of derivatives with potential pharmacological properties .
Agricultural Chemistry
The structural similarity of this compound to certain plant growth regulators suggests potential applications in agricultural chemistry. It could be used in the synthesis of new compounds that mimic or inhibit the action of natural plant hormones, thereby affecting plant growth and development.
Each of these applications leverages the unique chemical structure of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide . The compound’s ability to interact with various biological systems and its potential for modification make it a valuable asset in scientific research across multiple disciplines. While the current web search did not yield specific applications for this exact compound, the analysis is based on the known properties and applications of similar pyridopyrimidine derivatives .
作用機序
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide, also known as Ceralasertib , is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability .
Mode of Action
Ceralasertib acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this protein, it prevents the protein from performing its normal function in the DNA damage response pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have defects in the DNA repair mechanisms .
Biochemical Pathways
The inhibition of ATR affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, and its disruption can lead to genomic instability . In cancer cells, this can result in cell death, making ATR inhibitors like Ceralasertib potential anticancer drugs .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in clinical trials to determine the drug’s bioavailability and potential side effects .
Result of Action
The inhibition of ATR by Ceralasertib can lead to cell cycle arrest and apoptosis . This is particularly effective in cancer cells that have defects in their DNA repair mechanisms, as they are more reliant on the ATR pathway for survival . Therefore, the result of Ceralasertib’s action could potentially be the death of cancer cells .
特性
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-4-3-10(6-15-13)14(20)16-7-11-5-12(9-1-2-9)18-8-17-11/h3-6,8-9H,1-2,7H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWPIYTVEAQWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-hydroxynicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


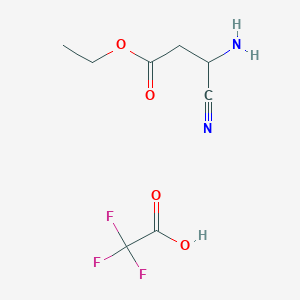

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)

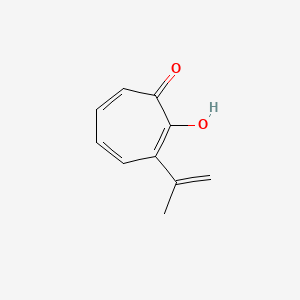
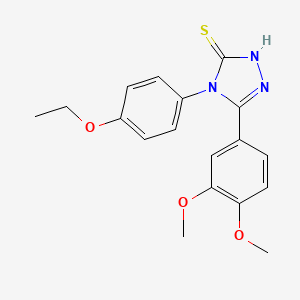



![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)
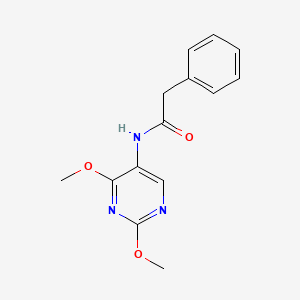
![(E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide](/img/structure/B2749908.png)
